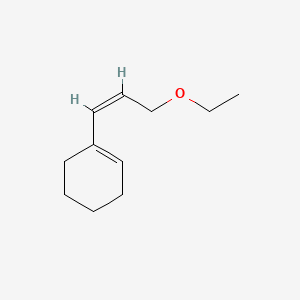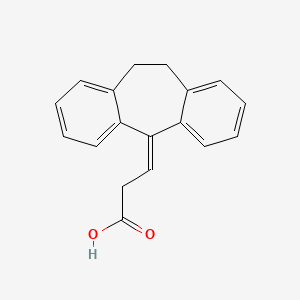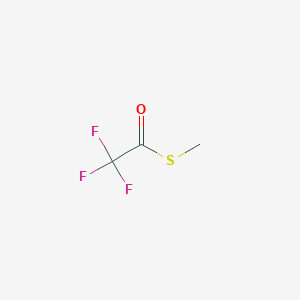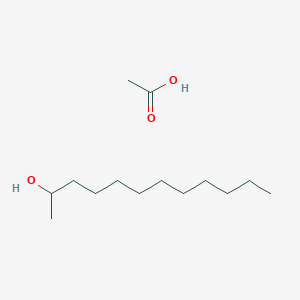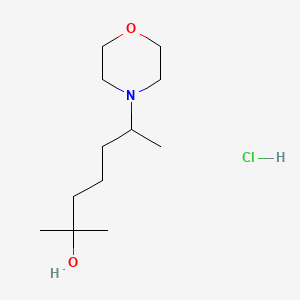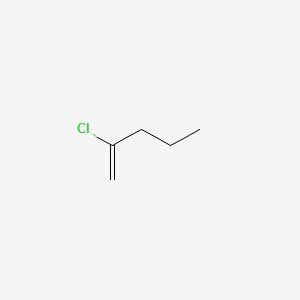
2-Chloro-1-pentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-pentene is an organic compound with the molecular formula C₅H₉Cl It is a chlorinated derivative of pentene, specifically a chloroalkene, characterized by the presence of a chlorine atom attached to the first carbon of the pentene chain
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-1-pentene can be synthesized through several methods, including:
Addition of Hydrogen Chloride to 1-Pentene: This method involves the addition of hydrogen chloride (HCl) to 1-pentene under controlled conditions, typically in the presence of a catalyst or under UV light to facilitate the reaction.
Dehydrohalogenation of 1,2-Dichloropentane: This method involves the elimination of hydrogen chloride from 1,2-dichloropentane using a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
2-Chloro-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (NH₂R).
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and other electrophiles.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of pentadienes or other alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition: Halogens (Br₂, Cl₂) or hydrogen halides (HCl, HBr) in the presence of catalysts or under UV light.
Elimination: Strong bases like NaOH or KOH at elevated temperatures.
Major Products
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Addition: Formation of dihalides or haloalkanes.
Elimination: Formation of pentadienes or other alkenes.
科学的研究の応用
2-Chloro-1-pentene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: Utilized in the preparation of specialty polymers and materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Chemistry: Employed in the production of fine chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 2-Chloro-1-pentene in chemical reactions involves the reactivity of the chlorine atom and the double bond. The chlorine atom can act as a leaving group in substitution and elimination reactions, while the double bond can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
1-Chloro-2-pentene: Another chloroalkene with the chlorine atom on the second carbon.
2-Chloro-2-pentene: A positional isomer with the chlorine atom on the second carbon and the double bond between the second and third carbons.
3-Chloro-1-pentene: A chloroalkene with the chlorine atom on the third carbon.
Uniqueness
2-Chloro-1-pentene is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. The position of the chlorine atom and the double bond allows for distinct substitution, addition, and elimination reactions compared to its isomers.
特性
CAS番号 |
42131-85-1 |
|---|---|
分子式 |
C5H9Cl |
分子量 |
104.58 g/mol |
IUPAC名 |
2-chloropent-1-ene |
InChI |
InChI=1S/C5H9Cl/c1-3-4-5(2)6/h2-4H2,1H3 |
InChIキー |
RYAVTKZLXAVVAQ-UHFFFAOYSA-N |
正規SMILES |
CCCC(=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


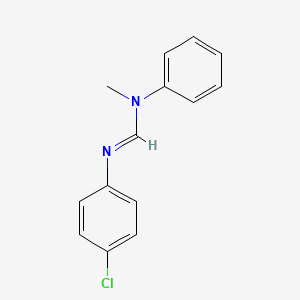
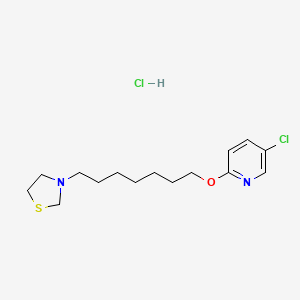
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)


![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)


